molecular formula C9H7ClFN B567319 4-Fluoroquinoline hydrochloride CAS No. 1245643-64-4

4-Fluoroquinoline hydrochloride

Cat. No.: B567319
CAS No.: 1245643-64-4
M. Wt: 183.61
InChI Key: HRUOXWRXPDTOPM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4-Fluoroquinoline hydrochloride, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them crucial for bacterial growth and survival .

Mode of Action

This compound inhibits DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This complex blocks the progress of the replication fork, thereby inhibiting DNA replication . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in DNA replication. By blocking the progress of the replication fork, the compound disrupts the normal process of DNA synthesis . This disruption can lead to cell death, as DNA replication is essential for cell division and growth .

Pharmacokinetics

Fluoroquinolones in general are known for their excellent tissue penetration and broad-spectrum activity . They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and survival. By blocking DNA replication, the compound prevents bacteria from dividing and growing . This leads to bacterial cell death, making this compound an effective antibacterial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroquinoline hydrochloride typically involves the fluorination of quinoline derivatives. One common method is the reaction of 4-chloroquinoline with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). This reaction can be enhanced using microwave irradiation to achieve higher yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination processes. These processes may involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high purity and yield. The scalability of these methods allows for the efficient production of the compound for various applications .

Biological Activity

4-Fluoroquinoline hydrochloride is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This article examines its biological activity, including mechanisms of action, pharmacokinetics, therapeutic applications, and associated adverse effects.

Target Enzymes
this compound primarily targets bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to bacterial cell death.

Mode of Action
The compound forms a ternary complex with DNA and the target enzymes, effectively blocking the progression of the replication fork. This inhibition prevents bacteria from dividing and growing, thus exhibiting bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria .

Pharmacokinetics

Fluoroquinolones, including this compound, are characterized by their excellent tissue penetration and broad-spectrum antibacterial activity. They exhibit favorable pharmacokinetic properties such as oral bioavailability, distribution in body tissues, and renal excretion .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity. It is effective against various bacterial strains, including those resistant to other antibiotic classes. Its efficacy is attributed to its ability to inhibit DNA replication processes critical for bacterial survival .

Other Therapeutic Applications

Emerging studies suggest potential applications beyond antibacterial activity:

  • Antitumor Activity : Some fluoroquinolones have shown promise in inhibiting tumor cell proliferation by targeting topoisomerases involved in DNA replication .
  • Antiviral Properties : Research indicates that fluoroquinolones may possess antiviral effects by interfering with viral replication mechanisms .

Case Study: Fluoroquinolone-Associated Adverse Effects

A notable case study highlighted severe adverse effects associated with fluoroquinolone use, including peripheral neuropathy and cognitive impairments. The patient experienced debilitating symptoms following treatment with ciprofloxacin (a related fluoroquinolone), emphasizing the importance of recognizing fluoroquinolone-associated disability (FQAD) as a potential complication. This case underscores the need for awareness among healthcare providers regarding the long-term effects of fluoroquinolone therapy .

Research Findings on Efficacy

A study compared the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains. Results indicated that it exhibited potent antibacterial activity at lower concentrations compared to other fluoroquinolones, demonstrating its effectiveness in treating resistant infections .

Adverse Effects

Fluoroquinolones are associated with several adverse effects, which can range from mild to severe:

  • Common Side Effects : Nausea, diarrhea, headache.
  • Severe Adverse Events : Tendon rupture (especially Achilles tendon), neuropathies, phototoxicity, and potential for QT prolongation .
  • Long-term Complications : Reports indicate that FQAD can lead to chronic symptoms affecting daily living activities .

Properties

IUPAC Name

4-fluoroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUOXWRXPDTOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718816
Record name 4-Fluoroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-64-4
Record name 4-Fluoroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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